molecular formula C23H17N B13120278 2,4,5-Triphenylpyridine

2,4,5-Triphenylpyridine

Cat. No.: B13120278
M. Wt: 307.4 g/mol
InChI Key: IUZIRMXBXVKDLG-UHFFFAOYSA-N
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Description

2,4,5-Triphenylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family It is characterized by the presence of three phenyl groups attached to the 2nd, 4th, and 5th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenylpyridine typically involves the cyclization of ketoximes with phenylacetic acids. One efficient method utilizes a strontium-doped lanthanum cobaltite perovskite (La₀.₆Sr₀.₄CoO₃) as a recyclable heterogeneous catalyst. The reaction proceeds via the oxidative functionalization of the sp³ C–H bond in phenylacetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of heterogeneous catalysts like La₀.₆Sr₀.₄CoO₃ suggests a scalable and environmentally friendly approach. The catalyst can be recovered and reused without significant loss of efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Triphenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the phenyl groups or the pyridine ring itself.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2,4,5-Triphenylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,5-Triphenylpyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

    2,4,6-Triphenylpyridine: Similar in structure but with the phenyl groups attached at the 2nd, 4th, and 6th positions.

    2,4,5-Triphenylimidazole: Contains an imidazole ring instead of a pyridine ring, with similar substitution patterns.

    2,4,5-Triphenylthiazole: Features a thiazole ring with phenyl substitutions at the same positions.

Uniqueness: 2,4,5-Triphenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required .

Properties

Molecular Formula

C23H17N

Molecular Weight

307.4 g/mol

IUPAC Name

2,4,5-triphenylpyridine

InChI

InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)24-17-22(21)19-12-6-2-7-13-19/h1-17H

InChI Key

IUZIRMXBXVKDLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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